molecular formula C21H25N3O5 B2557388 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953180-75-1

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2557388
CAS RN: 953180-75-1
M. Wt: 399.447
InChI Key: GSQFZOYKTORLBY-UHFFFAOYSA-N
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Description

“N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide” is a complex organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group and a (1-(furan-2-ylmethyl)piperidin-4-yl)methyl group linked by an oxalamide moiety .

Scientific Research Applications

Pharmacological Potential of Structurally Related Compounds

  • Orexin Receptor Antagonists for Binge Eating Disorders : Research on compounds acting on orexin receptors (OXRs) has shown promise for treating compulsive behaviors, including binge eating. A study evaluated the effects of selective OX1R and OX2R antagonists on binge eating in rats, suggesting a significant role for OX1R mechanisms in such disorders. This research could imply potential applications for compounds targeting similar pathways in the treatment of compulsive eating behaviors (Piccoli et al., 2012).

  • Antipsychotic Potential of Butyrophenones : Another study explored the antipsychotic potential of butyrophenones with affinity for dopamine and serotonin receptors. These compounds showed promise as antipsychotic agents, which may suggest research applications for compounds with similar activity profiles in the treatment of psychiatric disorders (Raviña et al., 2000).

  • Neuropeptide Y Y1 Receptor Antagonists for Obesity : The synthesis and evaluation of benzimidazoles as selective neuropeptide Y Y1 receptor antagonists highlight the potential for compounds targeting these receptors in developing anti-obesity drugs (Zarrinmayeh et al., 1998).

  • Catalytic Activity in Organic Synthesis : A study on N,N'-Bisoxalamides enhancing the catalytic activity in Cu-catalyzed coupling reactions points towards applications in organic synthesis and pharmaceutical chemistry, particularly in forming bonds between aromatic compounds and amines (Bhunia et al., 2017).

  • Imaging of α2C-adrenoceptors in the Brain : Research involving a novel PET ligand for imaging α2C-adrenoceptors in the human brain underscores the utility of structurally related compounds in neuroscience research, particularly for exploring therapeutic targets in neuropsychiatric disorders (Luoto et al., 2014).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c25-20(21(26)23-16-3-4-18-19(12-16)29-11-10-28-18)22-13-15-5-7-24(8-6-15)14-17-2-1-9-27-17/h1-4,9,12,15H,5-8,10-11,13-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQFZOYKTORLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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